molecular formula C8H6O5 B107450 2,4,6-Trihydroxyisophthalaldehyde CAS No. 4396-13-8

2,4,6-Trihydroxyisophthalaldehyde

Cat. No.: B107450
CAS No.: 4396-13-8
M. Wt: 182.13 g/mol
InChI Key: XMOLQZRXGOOMRJ-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxyisophthalaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Reactions

2,4,6-Trihydroxyisophthalaldehyde plays a role in organocatalytic reactions. A study by (Trujillo et al., 2017) details the cycloaddition of benzaldehyde with homophthalic anhydride, facilitated by a bifunctional organocatalyst. This process highlights the catalyst's ability to bind, deprotonate, and activate the electrophile.

Synthesis of Triarylpyrimidines

The compound is utilized in synthesizing 2,4,6-triarylpyrimidines. As explained by (Adib et al., 2006), this synthesis involves a one-pot, four-component reaction under microwave irradiation and solvent-free conditions.

Enzyme-Catalyzed Asymmetric Synthesis

In the field of enzyme-catalyzed reactions, this compound plays a significant role. (Kühl et al., 2007) discuss the use of benzaldehyde lyase for the asymmetric synthesis of benzoin derivatives, highlighting the optimal reaction conditions and system.

Formation of Polyimine Macrocycles

The compound contributes to the formation of polyimine macrocycles, as studied by (Szymkowiak et al., 2018). These macrocycles, known as resorcinsalens, form through condensation with diamines and exhibit diverse structures based on the reaction medium.

Liquid Crystal Formation

In the area of liquid crystal technology, this compound is used in synthesizing 2,4,6-tristyryl-1,3,5-triazines, which form liquid crystalline phases. (Holst et al., 2004) detail how the structure and phase behavior of these compounds are influenced by the alkoxy chain length on the benzene rings.

Catalytic Ortho C-H Hydroxylation

The compound is integral in catalytic reactions like ortho C-H hydroxylation of benzaldehydes, as studied by (Chen et al., 2017). They employed 4-chloroanthranilic acid as a transient directing group, demonstrating the impact of external nucleophiles on the outcome.

Synthesis of Aurone Derivatives

This compound is also used in synthesizing aurone derivatives. (Shubin et al., 2019) show how it reacts with chloroacetonitrile, forming benzofuranones and yielding high-purity aurones.

Energy Storage Applications

The compound contributes significantly to energy storage solutions. (Bhanja et al., 2018) synthesized a porous polymer with high capacitance and stability for supercapacitor applications, demonstrating its potential in energy storage devices.

Safety and Hazards

The safety symbol for 2,4,6-Trihydroxyisophthalaldehyde is GHS07 and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Future Directions

A new porous polymer, TPDA-1, has been synthesized via solvothermal Schiff base condensation reaction between two organic monomers, i.e., 2,4,6-trihydroxyisophthalaldehyde and 1,3,5-tris (4-aminophenyl)triazine . The TPDA-1 material showed a very high specific capacitance of 469.4 F g –1, at 2 mV s –1 scan rate, together with a high specific surface area of 545 m2 g –1 . This suggests a high potential of this porous polymer in energy storage devices for future generation .

Properties

IUPAC Name

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLQZRXGOOMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474990
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4396-13-8
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?

A1: this compound serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of this compound, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].

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